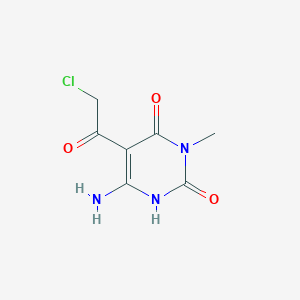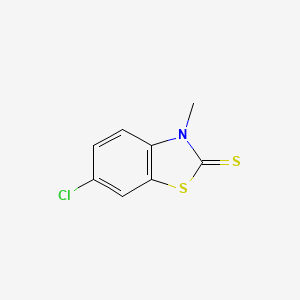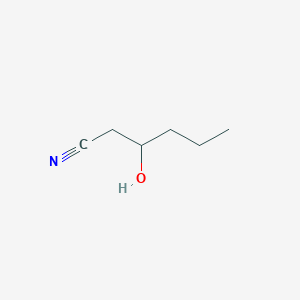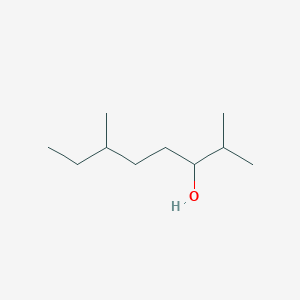
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of glycine, a simple amino acid, modified with hydroxycarbamoyl and hydroxyethyl groups. These modifications can potentially alter its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- typically involves the following steps:
Starting Materials: Glycine, formaldehyde, and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium under controlled pH conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydroxycarbamoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and protein modifications.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The hydroxycarbamoyl and hydroxyethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)glycine: Similar structure but lacks the hydroxycarbamoyl group.
N-(Carbamoylmethyl)glycine: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Glycine, N-((hydroxycarbamoyl)methyl)-N-(2-hydroxyethyl)- is unique due to the presence of both hydroxycarbamoyl and hydroxyethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
27371-39-7 |
|---|---|
Fórmula molecular |
C6H12N2O5 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
2-[[2-(hydroxyamino)-2-oxoethyl]-(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O5/c9-2-1-8(4-6(11)12)3-5(10)7-13/h9,13H,1-4H2,(H,7,10)(H,11,12) |
Clave InChI |
VAXPNCPKNFMKCI-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CC(=O)NO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)


![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)

![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)





![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

